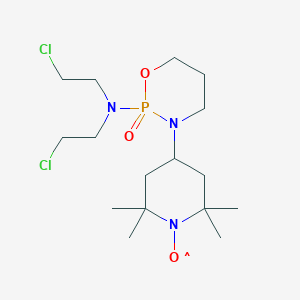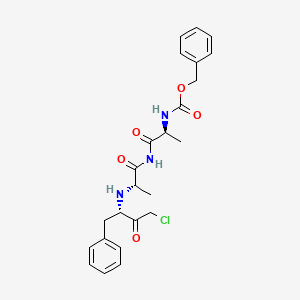
2,5-Dimethylresorcinol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2,5-dimethylresorcinol often involves complex chemical reactions. For example, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine by Grivsky et al. (1980) demonstrates the general applicability of preparing 6-(substituted benzyl)-5-methylpyrido[2,3-d]pyrimidines, which shares a synthesis pathway that could be relevant to this compound derivatives (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Molecular Structure Analysis
The molecular structure of related compounds can offer insights into the structure of this compound. For instance, the study on dimethyl 2,2'-bithiophenedicarboxylates by Pomerantz et al. (2002) revealed the solid-state structures and provided valuable information on the planar and non-planar conformations of molecules, which could be analogous to the structural characteristics of this compound (Pomerantz, Amarasekara, & Rasika Dias, 2002).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives can be complex. The work of Satyanarayana and Sivakumar (2011) on the ultrasound-assisted synthesis of 2,5-dimethyl-N-substituted pyrroles highlights the versatility of reactions that can be applied to similar compounds, offering insights into the chemical reactivity and potential synthetic routes for this compound (Satyanarayana & Sivakumar, 2011).
Physical Properties Analysis
The physical properties of compounds closely related to this compound can provide a foundation for understanding its behavior. For example, the combustion chemistry study of 2,5-dimethylhexane by Sarathy et al. (2014) offers detailed insights into the oxidation behavior under various conditions, which could be extrapolated to understand the physical properties of this compound (Sarathy, Javed, Karsenty, Heufer, Wang, Park, Elwardany, Farooq, Westbrook, Pitz, Oehlschlaeger, Dayma, Curran, & Dagaut, 2014).
Chemical Properties Analysis
Understanding the chemical properties of this compound requires examining its reactivity and interactions. The study on the reaction of resorcinol with mesityl oxide by Tripathi, Khan, and Taneja (2003) illustrates a synthesis pathway that could shed light on the chemical properties and reactivity of this compound by demonstrating the condensation reactions and the formation of complex structures (Tripathi, Khan, & Taneja, 2003).
Wissenschaftliche Forschungsanwendungen
Synthese von Spezialchemikalien
2,5-Dimethylresorcinol: wird aufgrund seiner einzigartigen strukturellen Eigenschaften bei der Synthese verschiedener Spezialchemikalien eingesetzt. Es dient als Vorläufer für die Synthese von Verbindungen, die wünschenswerte Eigenschaften wie erhöhte Stabilität und Reaktivität aufweisen, die für die Entwicklung fortschrittlicher Materialien unerlässlich sind .
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird This compound auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht. Seine Derivate werden möglicherweise auf ihre therapeutischen Eigenschaften, einschließlich antimikrobieller und antioxidativer Aktivitäten, untersucht, was zu neuen Behandlungen für verschiedene Krankheiten führen könnte .
Polymerproduktion
Diese Verbindung spielt eine Rolle bei der Polymerproduktion, insbesondere bei der Herstellung neuartiger Polymere mit verbesserten Eigenschaften wie thermischer Stabilität und mechanischer Festigkeit. Die Einarbeitung in Polymerketten kann zu Materialien führen, die für Hochleistungsanwendungen geeignet sind .
Kautschukmischungen
This compound: ist auch in der Kautschukindustrie von Bedeutung. Es kann verwendet werden, um die Haftfestigkeit von Kautschukmischungen zu verbessern, was für die Herstellung von Reifen und anderen Kautschukprodukten von entscheidender Bedeutung ist, die eine hohe Haltbarkeit erfordern .
Analytische Chemie
In der analytischen Chemie wird This compound in chromatographischen Verfahren, wie z. B. der Hochleistungsflüssigkeitschromatographie (HPLC), verwendet, um chemische Substanzen zu trennen und zu identifizieren. Seine Eigenschaften tragen zur genauen Analyse komplexer Gemische bei .
Materialwissenschaften
Die Verbindung findet Anwendungen in der Materialwissenschaft, wo sie zur Entwicklung neuer Materialien mit spezifischen optischen oder elektronischen Eigenschaften verwendet wird. Diese Materialien können in verschiedenen High-Tech-Anwendungen eingesetzt werden, darunter Sensoren und Display-Technologien .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,5-dimethylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-5-3-7(9)6(2)8(10)4-5/h3-4,9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVHDYYKJYXFGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197610 | |
| Record name | 2,5-Dimethylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
488-87-9 | |
| Record name | 2,5-Dimethylresorcin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=488-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYLRESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7UIY640OR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 2,5-Dimethylresorcinol in chemical synthesis?
A1: this compound is primarily used as a building block in the synthesis of more complex molecules. For instance, it serves as a reagent in the preparation of adhesive resins by co-condensation with various methylol compounds like methylolphenols and methylolureas []. Additionally, its reactivity with nitrous acid makes it a useful reagent in the spectrophotometric determination of nitrite [].
Q2: How does the structure of this compound influence its reactivity with aldehydes?
A2: The presence of the two methyl groups in this compound introduces steric hindrance around the reactive phenolic carbons []. This steric effect hinders the reaction with aldehydes, particularly those branched at the alpha position (position 2). Therefore, this compound exhibits selectivity in its reactions with aldehydes, favoring less sterically hindered aldehydes.
Q3: How do researchers characterize the products formed in reactions involving this compound?
A3: Researchers employ various analytical techniques to characterize the products. Proton nuclear magnetic resonance (NMR) spectroscopy is commonly used to identify and confirm the structure of the reaction products [, ]. For example, NMR analysis was crucial in confirming the structures of dimeric mono and diquinones formed during the oxidative coupling of this compound []. Furthermore, high-resolution mass spectrometry (HRMS) is used to analyze the complex mixtures and identify the coupling products, providing insights into the reaction pathways [].
Q4: Can this compound form complexes with metal ions?
A4: Yes, this compound can act as a ligand and form complexes with metal ions. For example, it forms colored complexes with transition metal cations like cobalt, nickel, copper, and iron (II) after reacting with nitrite under acidic conditions []. This complexation ability is utilized in developing spectrophotometric methods for nitrite determination. Additionally, studies have explored the in-situ synthesis and luminescence properties of Europium complexes with 4,6-diacetyl-2,5-dimethylresorcinol in silica matrices, demonstrating its potential in materials science and luminescent materials development [].
Q5: Is this compound found naturally, and if so, where?
A5: Yes, this compound has been identified as a natural product. It was isolated from the terrestrial fungus Aspergillus sp. HT-2, collected in Guizhou province, China []. This finding suggests potential applications in pharmaceutical research or as a starting point for synthesizing bioactive compounds.
Q6: What is known about the environmental fate and impact of this compound?
A6: this compound is a known pollutant found in wastewaters from the oil shale industry [, ]. It is considered very toxic to aquatic organisms, particularly crustaceans, with LC50 values ranging from 1-5 mg/L []. While it can be biodegraded, the process is relatively slow compared to other phenolic compounds [], making it a potential environmental concern. Research into efficient removal and detoxification strategies for this compound from industrial wastewater is crucial to mitigate its ecological impact.
Q7: What analytical techniques are used to study the extraction and separation of this compound?
A7: Several techniques are employed to investigate the extraction and separation of this compound. Solid-phase disk extraction, particularly using BAKERBOND SpeediskTM SDB, has been studied for extracting resorcinol-series phenols, including this compound, from aqueous solutions []. This technique allows for efficient pre-concentration and separation of these compounds from complex matrices. Additionally, researchers utilize various chromatographic methods, such as column chromatography [] and silica gel thin-layer chromatography (TLC) [], to isolate and separate this compound and its derivatives from reaction mixtures. These methods exploit the differences in polarity and affinity of the compounds towards the stationary phase for separation.
Q8: Are there any studies on the potential toxicity of this compound?
A8: Yes, this compound has been identified as a toxic compound, particularly to aquatic organisms []. Studies using a battery of microbiotests, including bacteria, protozoa, crustaceans, and microalgae, classified this compound as "very toxic," with the lowest L(E)C50 values observed for crustaceans []. These findings highlight the need for careful handling and disposal of this compound and for implementing effective wastewater treatment strategies to minimize its release into the environment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B1214648.png)












